molecular formula C8H14F3NO4S B6598477 methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid CAS No. 145119-03-5

methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid

Cat. No. B6598477
CAS RN: 145119-03-5
M. Wt: 277.26 g/mol
InChI Key: FYPAVADSVGWYIA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid, otherwise known as MES-TFA, is a compound that has seen a wide range of applications in various scientific and research settings. It is a versatile compound that can be used for a variety of purposes, including as a buffer, for protein and enzyme crystallization, and as a reagent for peptide synthesis.

Scientific Research Applications

MES-TFA has a wide range of applications in various scientific and research settings. In biochemistry, it can be used as a buffer to maintain a constant pH in a solution. It can also be used to crystallize proteins and enzymes, as well as to facilitate the synthesis of peptides. In addition, it can be used to stabilize enzymes and proteins.

Mechanism of Action

MES-TFA acts as a buffer by maintaining a constant pH in a solution. It does this by releasing and binding protons, which helps to maintain a constant pH in the solution. This is important in lab experiments, as it allows for the accurate measurement of pH levels.
Biochemical and Physiological Effects
MES-TFA has been shown to have a number of biochemical and physiological effects. It has been found to be effective at stabilizing enzymes and proteins, which can be important for lab experiments. It can also be used to facilitate the synthesis of peptides, which can be used for a variety of research purposes. In addition, it can be used to maintain a constant pH in a solution, which is important for accurate measurements.

Advantages and Limitations for Lab Experiments

MES-TFA has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it can be used to maintain a constant pH in a solution, which is important for accurate measurements. It can also be used to stabilize enzymes and proteins, as well as to facilitate the synthesis of peptides. However, there are some limitations to its use, such as its instability at high temperatures and its incompatibility with certain compounds.

Future Directions

There are a number of potential future directions for MES-TFA. One potential direction is the use of MES-TFA as a reagent for peptide synthesis. Additionally, it could be used to stabilize proteins and enzymes, as well as to maintain a constant pH in a solution. It could also be used in the development of new buffers for lab experiments. Finally, it could be used to synthesize new compounds for use in research and scientific applications.

Synthesis Methods

MES-TFA is synthesized by the reaction of 2-aminoethanesulfonic acid with trifluoroacetic acid. The reaction results in the formation of a trifluoroacetate salt of MES, which can then be purified by recrystallization. The reaction can be represented as follows:
2-Aminoethanesulfonic acid + Trifluoroacetic acid → Methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid

properties

IUPAC Name

methyl 3-(2-aminoethylsulfanyl)propanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.C2HF3O2/c1-9-6(8)2-4-10-5-3-7;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAVADSVGWYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate

CAS RN

145119-03-5
Record name methyl 3-[(2-aminoethyl)sulfanyl]propanoate; trifluoroacetic acid
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